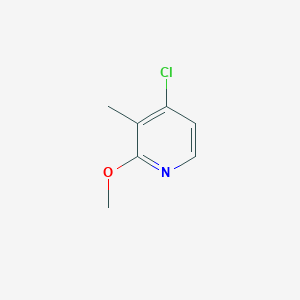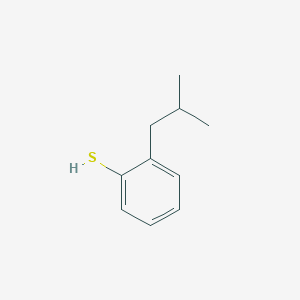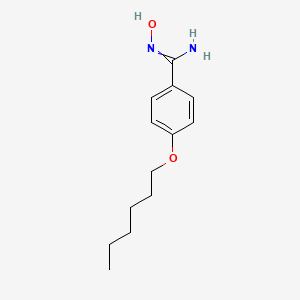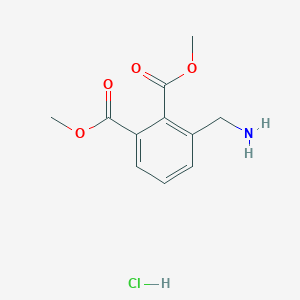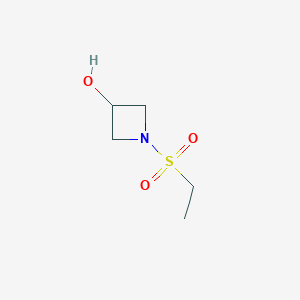
1-(Ethylsulfonyl)azetidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Ethylsulfonyl)azetidin-3-ol is a chemical compound with the molecular formula C5H11NO3S and a molecular weight of 165.21 g/mol It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
准备方法
The synthesis of 1-(Ethylsulfonyl)azetidin-3-ol typically involves the reaction of azetidine-3-ol hydrochloride with ethanesulfonyl chloride . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction proceeds as follows:
Coupling Reaction: Azetidine-3-ol hydrochloride is reacted with ethanesulfonyl chloride in the presence of a base to yield this compound.
Industrial production methods for this compound are not extensively documented, but the described synthetic route is scalable and can be adapted for larger-scale production.
化学反应分析
1-(Ethylsulfonyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: As mentioned, it can be oxidized to form 1-(Ethylsulfonyl)azetidin-3-one using nitroxyl reagents.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group, which is a good leaving group.
Reduction: It can be reduced under appropriate conditions to yield different derivatives, although specific reduction reactions are less commonly reported.
Common reagents used in these reactions include TEMPO for oxidation and various bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(Ethylsulfonyl)azetidin-3-ol has several scientific research applications:
Pharmaceuticals: It is a key intermediate in the synthesis of baricitinib, a Janus kinase inhibitor used for treating rheumatoid arthritis. The compound’s structure allows it to interact with specific molecular targets, making it valuable in drug development.
Materials Science: Azetidine derivatives, including this compound, are used in the synthesis of polyamines through ring-opening polymerization.
作用机制
The mechanism of action of 1-(Ethylsulfonyl)azetidin-3-ol is primarily studied in the context of its role as an intermediate in the synthesis of baricitinib. Baricitinib inhibits Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are involved in cytokine receptor signaling pathways . By inhibiting these kinases, baricitinib reduces inflammation and modulates immune responses, making it effective in treating autoimmune diseases like rheumatoid arthritis .
相似化合物的比较
1-(Ethylsulfonyl)azetidin-3-ol can be compared with other azetidine derivatives and sulfonyl-containing compounds:
Azetidine-3-ol: This compound lacks the ethylsulfonyl group, making it less reactive in certain substitution reactions.
1-(Methylsulfonyl)azetidin-3-ol: Similar to this compound but with a methyl group instead of an ethyl group. This slight difference can affect the compound’s reactivity and solubility.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and serve as a valuable intermediate in pharmaceutical synthesis.
属性
分子式 |
C5H11NO3S |
|---|---|
分子量 |
165.21 g/mol |
IUPAC 名称 |
1-ethylsulfonylazetidin-3-ol |
InChI |
InChI=1S/C5H11NO3S/c1-2-10(8,9)6-3-5(7)4-6/h5,7H,2-4H2,1H3 |
InChI 键 |
HFIOTINACHQWDE-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)N1CC(C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline](/img/structure/B13983363.png)
![7-Aminoimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13983369.png)
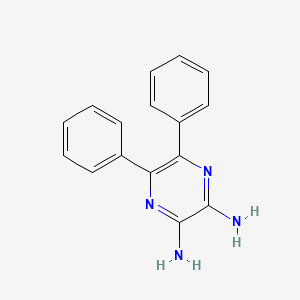
![Tert-butyl 5-benzyl-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate](/img/structure/B13983377.png)
![1-(1,1-Dimethylethyl) 4-methyl 4-({[(9H-fluoren-9-ylmethyl)oxy]carbonyl}amino)-1,4-piperidinedicarboxylate](/img/structure/B13983381.png)
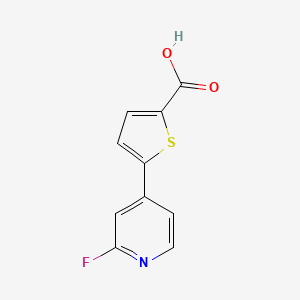
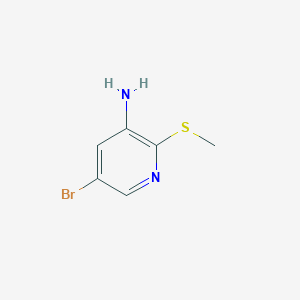
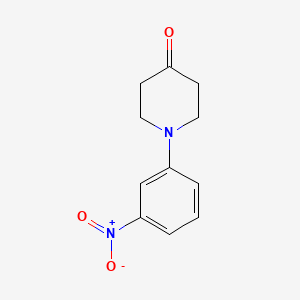
![1-[(2,5-Dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13983400.png)

